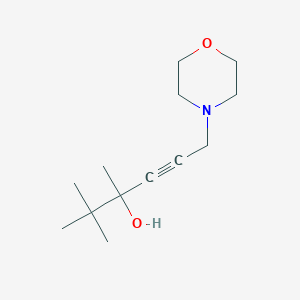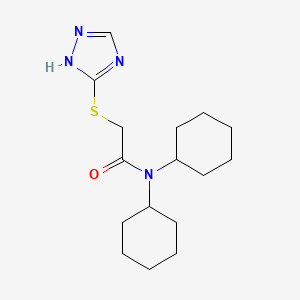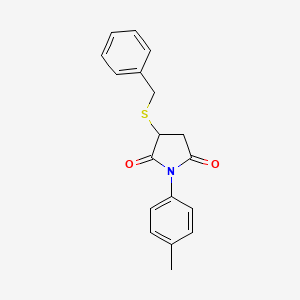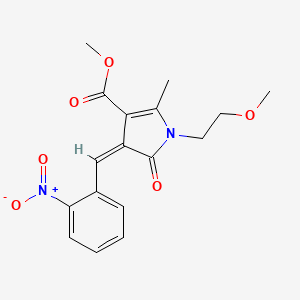
methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C14H15NO6. This compound is known for its unique structure, which includes a nitrobenzylidene group and a pyrrole ring. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with a suitable pyrrole derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The product is then purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Industry: The compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzylidene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The pyrrole ring can also participate in various biochemical pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-(2-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds, such as:
2-nitrobenzylidene derivatives: These compounds share the nitrobenzylidene group but differ in other substituents. They may have similar redox properties but different biological activities.
Pyrrole derivatives: Compounds with a pyrrole ring but different substituents. They may have similar chemical reactivity but different applications.
Methoxyethyl derivatives: Compounds with a methoxyethyl group but different core structures. They may have similar solubility properties but different chemical reactivity.
The uniqueness of this compound lies in its combination of functional groups, which gives it distinct chemical and biological properties.
Propriétés
IUPAC Name |
methyl (4Z)-1-(2-methoxyethyl)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxopyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11-15(17(21)25-3)13(16(20)18(11)8-9-24-2)10-12-6-4-5-7-14(12)19(22)23/h4-7,10H,8-9H2,1-3H3/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZQUJBUVRAXBD-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol](/img/structure/B5245727.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B5245737.png)

![2-[benzyl(phenylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5245743.png)
![2-[(5-Bromo-1-methyl-2-oxoindol-3-ylidene)methyl]-3-(3-methoxyphenyl)quinazolin-4-one](/img/structure/B5245755.png)
![methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B5245770.png)
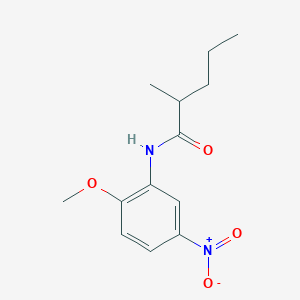
![1-[3-(1,3-benzodioxol-5-yl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5245785.png)


![5-butylsulfanyl-12,12-dimethyl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5245818.png)
